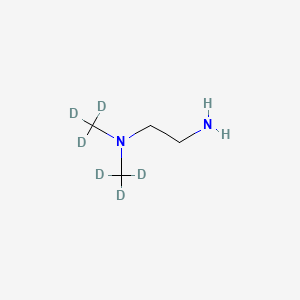

Roxatidine-d10 Acetate Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roxatidine-d10 Acetate Hydrochloride is a specific and competitive H2 receptor antagonist . It is used for the treatment of disorders of the upper gastro-intestinal region that are due to an excess of hydrochloric acid in the gastric juice, such as duodenal ulcers and benign gastric ulcers . It is also used for the prophylaxis of recurrent gastric and duodenal ulcers .

Synthesis Analysis

Roxatidine Acetate Hydrochloride is a precursor of Roxatidine and a histamine H2 receptor antagonist . Upon oral absorption, it is rapidly converted to its active metabolite, Roxatidine, by esterases in the small intestine, plasma, and liver .Molecular Structure Analysis

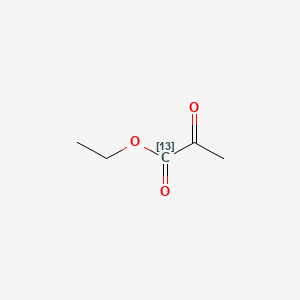

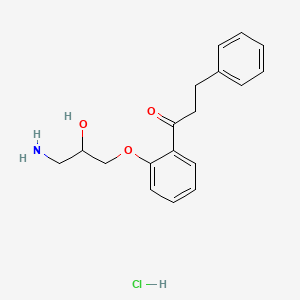

The molecular formula of Roxatidine Acetate Hydrochloride is C19H28N2O4 . The average molecular weight is 348.4366 .Chemical Reactions Analysis

Roxatidine Acetate Hydrochloride suppresses the effect of histamine on the parietal cells of the stomach (H2-receptor antagonist). This suppressive action is dose-dependent . As a result, the production and secretion, particularly of gastric acid, are reduced .Physical And Chemical Properties Analysis

Roxatidine Acetate Hydrochloride is well absorbed orally with 80–90% bioavailability . It has a half-life of 5-6 hours . The protein binding is 5-7% .Mechanism of Action

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Roxatidine-d10 Acetate Hydrochloride involves the conversion of Roxatidine into Roxatidine-d10 via a deuterium exchange reaction followed by acetylation to form Roxatidine-d10 Acetate. The final step involves the formation of Roxatidine-d10 Acetate Hydrochloride through reaction with Hydrochloric Acid.", "Starting Materials": [ "Roxatidine", "Deuterium gas", "Acetic anhydride", "Sodium acetate", "Hydrochloric Acid", "Sodium Hydroxide", "Ethanol", "Water" ], "Reaction": [ "Deuterium exchange reaction: Roxatidine is reacted with Deuterium gas in the presence of a suitable catalyst such as Palladium on carbon to form Roxatidine-d10.", "Acetylation: Roxatidine-d10 is reacted with Acetic anhydride and Sodium acetate in the presence of a suitable catalyst such as Sodium Hydroxide to form Roxatidine-d10 Acetate.", "Formation of Hydrochloride salt: Roxatidine-d10 Acetate is reacted with Hydrochloric Acid in Ethanol and Water mixture to form Roxatidine-d10 Acetate Hydrochloride." ] } | |

CAS RN |

1794898-04-6 |

Product Name |

Roxatidine-d10 Acetate Hydrochloride |

Molecular Formula |

C19H29ClN2O4 |

Molecular Weight |

394.962 |

IUPAC Name |

[2-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propylamino]-2-oxoethyl] acetate;hydrochloride |

InChI |

InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H/i2D2,3D2,4D2,10D2,11D2; |

InChI Key |

FEWCTJHCXOHWNL-PBQOSDORSA-N |

SMILES |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl |

synonyms |

2-(Acetyloxy)-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Hydrochloride; Altat-d10; Gastralgin-d10; HOE 760-d10; Neo H2-d10; Roxit-d10; TZU 0460-d10; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)

![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)